(4-Pentylphenyl)(quinolin-3-yl)methanone
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-pentylphenyl)-quinolin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO/c1-2-3-4-7-16-10-12-17(13-11-16)21(23)19-14-18-8-5-6-9-20(18)22-15-19/h5-6,8-15H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYENLZGDROIJMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Pentylphenyl Quinolin 3 Yl Methanone and Analogues
Established Synthetic Pathways to Quinoline-3-yl Methanone (B1245722) Scaffolds
A variety of robust methods have been developed for the synthesis of the quinoline (B57606) nucleus, which serves as the foundational structure for the target compound.
The Friedländer synthesis is a classical and widely utilized method for constructing quinoline derivatives. wikipedia.orgorganicreactions.org It involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone. organicreactions.orgorganic-chemistry.org The reaction is typically catalyzed by either an acid or a base and proceeds through an initial aldol (B89426) condensation followed by cyclodehydration to form the quinoline ring. wikipedia.orgjk-sci.com
Two primary mechanisms are proposed: one begins with an aldol reaction between the reactants, followed by cyclization and dehydration, while the other starts with the formation of a Schiff base, which then undergoes an intramolecular aldol reaction and subsequent elimination. wikipedia.org
Over the years, numerous modifications have been developed to improve the efficiency, yield, and conditions of the Friedländer synthesis. These modified protocols often employ different catalysts or reaction conditions to overcome the limitations of the original method, such as harsh conditions and limited substrate scope. du.edu.eg
| Catalyst/Condition | Description | Reference |
|---|---|---|
| p-Toluenesulfonic acid (p-TsOH) | Used under solvent-free conditions, often with microwave irradiation to accelerate the reaction. | organic-chemistry.org |
| Molecular Iodine (I₂) | Acts as a highly efficient and mild catalyst for the Friedländer annulation. | organic-chemistry.org |
| Lewis Acids (e.g., ZnCl₂, Nd(III) nitrate) | Catalyze the reaction, often leading to high yields under relatively mild conditions. | organic-chemistry.orgresearchgate.net |
| Microwave Irradiation | Significantly reduces reaction times compared to conventional heating methods. | organic-chemistry.org |
| Iron/Acetic Acid (Fe/AcOH) | Allows for a one-pot synthesis starting from 2-nitrobenzaldehydes, which are reduced in situ to the corresponding 2-amino derivative before undergoing the Friedländer condensation. | researchgate.net |
The Knorr quinoline synthesis is another foundational method that converts a β-ketoanilide into a 2-hydroxyquinoline (B72897) (a quinolone) using a strong acid like sulfuric acid. iipseries.orgsynarchive.com The reaction proceeds via an intramolecular electrophilic aromatic substitution. wikipedia.org
The reaction conditions, particularly the concentration of the acid, can influence the outcome. For instance, using a large excess of polyphosphoric acid (PPA) with benzoylacetanilide favors the formation of 2-hydroxyquinoline. wikipedia.orgyoutube.com In contrast, smaller amounts of PPA can lead to a competing reaction that produces a 4-hydroxyquinoline. wikipedia.org Modern protocols may recommend the use of triflic acid for improved results. wikipedia.org The initial product is a quinolone, which would require subsequent functional group manipulation to arrive at a quinoline-3-yl methanone scaffold.
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. Several MCRs are instrumental in synthesizing quinoline scaffolds.
Povarov Reaction: This reaction is a formal [4+2] cycloaddition between an aromatic imine (often generated in situ from an aniline (B41778) and an aldehyde) and an electron-rich alkene to produce a tetrahydroquinoline. thieme-connect.comwikipedia.org The resulting tetrahydroquinoline can then be oxidized using reagents like manganese dioxide to yield the fully aromatic quinoline. beilstein-journals.org This two-step sequence, starting with a multicomponent reaction, provides a versatile route to complex quinolines. beilstein-journals.org Variations include iodine-mediated versions that allow for the direct synthesis of substituted quinolines from methyl ketones, arylamines, and styrenes. organic-chemistry.org
Gewald Reaction: The Gewald reaction is a well-known MCR that involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.org However, this reaction leads to the formation of poly-substituted 2-aminothiophenes, not quinolines. researchgate.netorganic-chemistry.org While it is a powerful tool in heterocyclic synthesis, it is not a direct method for constructing the quinoline ring system.
Ugi Reaction: The Ugi four-component reaction (U-4CR) combines a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. wikipedia.org While the classic Ugi reaction does not directly produce quinolines, it can be a key step in a multi-step sequence. For example, the product of an Ugi reaction can undergo a subsequent palladium-catalyzed intramolecular arylation to construct the quinoline ring system. acs.org Another innovative approach uses quinoline N-oxides as a component in an N-oxide-induced Ugi reaction to directly synthesize C2-functionalized quinolines. acs.orgnih.gov
Modern organic synthesis frequently employs transition metal catalysts to construct heterocyclic rings with high efficiency and selectivity. Various metals have been shown to be effective in synthesizing quinolines.
These catalytic systems offer diverse pathways to the quinoline core, often under milder conditions and with greater functional group tolerance than classical methods. For example, rhodium-catalyzed C–H activation allows for the direct coupling of functionalized starting materials to build the heterocyclic ring. snnu.edu.cn Similarly, copper-catalyzed cascade reactions can assemble multisubstituted quinolines from simple precursors in a single pot. organic-chemistry.org Iron, being an earth-abundant and inexpensive metal, has emerged as an attractive catalyst for environmentally benign quinoline syntheses via acceptorless dehydrogenative coupling. rsc.org Ruthenium complexes also show high activity in catalyzing the synthesis of quinolines from readily available alcohols and amines. acs.orgrsc.org
| Metal Catalyst | Example Starting Materials | General Method | Reference |
|---|---|---|---|
| Rhodium (Rh) | Anilines, Allyl alcohols; Imidamides, Cyclopropanols | Aqueous phase synthesis; C–H activation/annulation | snnu.edu.cnrsc.orgrsc.org |
| Copper (Cu) | ortho-Acylanilines, Alkenyl iodides; Enaminones, 2-Halobenzaldehydes | Ullmann-type C-N coupling/condensation cascade; Domino aldol/C-N formation | organic-chemistry.orgrsc.org |
| Iron (Fe) | α-2-Aminoaryl alcohols, Secondary alcohols; Anilines, Aldehydes, Nitroalkanes | Acceptorless dehydrogenative coupling; Three-component domino reaction | rsc.orgrsc.org |
| Ruthenium (Ru) | Anilines, Allylammonium chlorides; 2-Aminoaryl aldehydes, Amines | Aqueous medium synthesis; Deaminative coupling | researchgate.netdigitellinc.com |
Specific Synthesis of (4-Pentylphenyl)(quinolin-3-yl)methanone
While a specific, documented synthesis for this compound is not readily found in the literature, a logical synthetic route can be proposed based on established chemical transformations. The most direct approach involves a Friedel-Crafts acylation reaction.
This retrosynthetic analysis disconnects the molecule at the acyl C-C bond, suggesting two key precursors: a quinoline-3-carbonyl derivative and 4-pentylbenzene.
The successful synthesis of the target molecule relies on the efficient preparation of its key precursors.
Synthesis of Quinoline-3-carbonyl Chloride: This precursor can be prepared from quinoline-3-carboxylic acid. The acid itself can be synthesized using various methods, including the Pfitzinger reaction (a variation of the Friedländer synthesis). Once the carboxylic acid is obtained, it can be converted to the more reactive acyl chloride. This is a standard functional group interconversion (FGI) typically achieved by reacting the acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. ub.edusolubilityofthings.com
Synthesis of 4-Pentylbenzene: This precursor can be synthesized via a Friedel-Crafts reaction on benzene (B151609). One common method is the acylation of benzene with valeryl chloride (pentanoyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form pentanophenone. The ketone is then reduced to the alkane using a method such as the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, base) reduction. This two-step process is often preferred over direct Friedel-Crafts alkylation with 1-chloropentane, which is prone to carbocation rearrangements leading to isomeric products.
With both precursors in hand, the final step is a Friedel-Crafts acylation. 4-Pentylbenzene is reacted with quinoline-3-carbonyl chloride using a Lewis acid catalyst to form the target ketone, this compound.
Reaction Mechanisms Governing Ketone Formation at the Quinoline C3 Position
The formation of a ketone at the C3 position of a quinoline ring is a sophisticated process that can be achieved through several mechanistic pathways. One prominent method is the Friedländer annulation, which involves the condensation of an o-aminoaryl ketone or aldehyde with a compound containing an active α-methylene group, followed by a cyclodehydration step. academie-sciences.fr The mechanism is typically catalyzed by either acids or bases. academie-sciences.fr In an acidic environment, the process involves the protonation of the carbonyl group on the aminoaryl ketone, which enhances its electrophilicity and facilitates the initial aldol-type condensation. This is followed by cyclization and dehydration to form the aromatic quinoline ring system. iust.ac.ir
Another significant approach involves the transition metal-catalyzed C-H activation and functionalization of the quinoline core. mdpi.com For instance, palladium-catalyzed reactions can achieve C3-arylation of quinolines. mdpi.com A proposed mechanism for such transformations often involves a standard oxidative addition/reductive elimination sequence. mdpi.com More recent strategies include formal [4+2] annulation reactions. For example, the reaction of anthranils with enaminones under metal-free conditions proceeds via a cascade reaction involving the cleavage of the N-O bond of anthranil, followed by intermolecular cyclization to construct the 3-acylquinoline scaffold. mdpi.com Similarly, copper-catalyzed dehydrogenative reactions of 2-aminobenzyl alcohol with ketones provide an efficient route to quinolines, where the mechanism involves an acceptorless dehydrogenation pathway. researchgate.net
Optimization of Reaction Conditions: Catalyst Selection, Solvent Effects, Temperature Control
The efficiency and yield of quinoline methanone synthesis are highly dependent on the careful optimization of reaction conditions, including the choice of catalyst, solvent, and temperature. numberanalytics.com The selection of an appropriate catalyst is paramount. Studies have shown that while some reactions can proceed without a catalyst, the yields are often low and reaction times are long. researchgate.net A variety of catalysts have been explored, including Lewis acids like iron(III) chloride (FeCl₃·6H₂O), which has proven effective and environmentally benign. researchgate.net Other systems, such as gold-based catalysts, have also been employed for their unique reactivity in promoting annulation reactions. rsc.org
Solvent selection plays a critical role. While many organic solvents can be used, there is a significant push towards greener alternatives. Water has been successfully used as a solvent, often in conjunction with specific catalysts, to afford good yields. researchgate.netnih.gov In some cases, solvent-free conditions have been found to be optimal, leading to higher yields and shorter reaction times compared to solvent-based systems. researchgate.netresearchgate.net
Temperature is another key variable that must be controlled. For instance, in the Friedländer synthesis, increasing the reaction temperature from room temperature to 60-70°C can significantly improve the yield and reduce the reaction time. academie-sciences.fr However, further increases in temperature may not lead to better results and can sometimes promote side reactions. academie-sciences.fr The optimal temperature is therefore a balance between achieving a sufficient reaction rate and maintaining selectivity.
Below is an interactive table summarizing the optimization of various reaction conditions for the synthesis of quinoline derivatives, based on findings from different studies.
| Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| None | Neat | 50 | 8 h | 22 | researchgate.net |
| FeCl₃·6H₂O (10) | Water | Room Temp | 25 min | 95 | researchgate.net |
| CsI (10) | Solvent-free | 100 | 30 min | 95 | researchgate.net |
| SSC (10) | Solvent-free | 50 | 30 min | 94 | researchgate.net |
| DSIMHS | Solvent-free | 70 | 60 min | 92 | academie-sciences.fr |
Green Chemistry Principles in the Synthesis of Quinoline Methanones
The synthesis of quinolines, traditionally reliant on harsh reagents and conditions like those in the Skraup or Doebner-von Miller reactions, is undergoing a paradigm shift towards more sustainable methods. ijpsjournal.comresearchgate.netnih.gov Green chemistry principles are being actively applied to reduce the environmental impact of these synthetic processes. nih.gov This involves the development of protocols that minimize waste, avoid the use of hazardous substances, and improve energy efficiency. ijpsjournal.com Key strategies include the use of eco-friendly catalysts, the replacement of volatile organic solvents with greener alternatives like water, and the adoption of solvent-free reaction conditions. ijpsjournal.comnih.gov
Eco-Friendly Catalysis (e.g., Nanocatalysts, FeCl₃·6H₂O, Pt-SnOₓ/Al₂O₃)
A cornerstone of green quinoline synthesis is the development and application of environmentally benign catalysts. These catalysts are often cheaper, less toxic, and recyclable compared to their traditional counterparts. Iron(III) chloride hexahydrate (FeCl₃·6H₂O) has emerged as an inexpensive, non-toxic, and readily available catalyst for synthesizing quinoline derivatives in aqueous media, demonstrating high efficiency. researchgate.net
Nanocatalysis represents a significant advancement in this area. nih.gov Nanocatalysts offer high surface-area-to-volume ratios, leading to enhanced catalytic activity and selectivity. For example, magnetic nanocatalysts such as Fe₃O₄ nanoparticles have been used for quinoline synthesis in water, with the added benefit of easy separation and reusability for multiple reaction cycles without significant loss of activity. nih.gov Other examples include copper ferrite (B1171679) (CuFe₂O₄) nanoparticles, which have been shown to effectively catalyze quinoline synthesis in water at moderate temperatures. nih.gov Bimetallic catalysts, such as Ru-Fe supported on γ-Al₂O₃, have also been developed for the continuous synthesis of quinoline compounds, using green solvents and avoiding harsh additives. rsc.org
| Eco-Friendly Catalyst | Key Advantages | Reaction Conditions | Reference |
|---|---|---|---|
| FeCl₃·6H₂O | Inexpensive, non-toxic, readily available | Aqueous medium, room temperature | researchgate.net |
| Fe₃O₄ Nanoparticles | Reusable, easily separable (magnetic) | Water, reflux | nih.gov |
| CuFe₂O₄ Nanoparticles | Good yields, fast reaction times | Water, 80°C | nih.gov |
| Ru-Fe/γ-Al₂O₃ | Suitable for continuous flow reactions, avoids harsh additives | Ethanol (B145695)/water system | rsc.org |
Solvent-Free or Aqueous Medium Protocols
A major focus of green chemistry is the reduction or elimination of hazardous organic solvents. researchgate.net To this end, solvent-free reaction protocols have been developed for quinoline synthesis. These reactions, often conducted by heating a mixture of reactants with a catalyst, can offer high yields, clean reaction profiles, and simple work-up procedures. researchgate.net For example, the use of caesium iodide as a catalyst under solvent-free thermal conditions has proven effective for the synthesis of various quinoline derivatives. researchgate.net Similarly, silica (B1680970) sodium carbonate has been used as an efficient catalyst for one-pot syntheses under solvent-free conditions. researchgate.net
Alternatively, water is championed as the ideal green solvent due to its non-toxicity, availability, and safety. nih.gov The development of water-compatible catalytic systems has enabled the synthesis of quinolines in aqueous media. researchgate.net For instance, the Friedländer reaction has been successfully performed in water using catalysts like FeCl₃·6H₂O. researchgate.net Microwave-assisted synthesis in an aqueous medium has also been reported as a fast and eco-friendly method for preparing quinazoline (B50416) derivatives, a related class of N-heterocycles. rsc.org These aqueous protocols not only reduce environmental pollution but can also simplify product isolation. researchgate.net
Isolation and Purification Techniques for Synthesized Quinoline Methanones
Following the synthesis, the isolation and purification of the target quinoline methanone are critical steps to obtain a product of high purity. The specific techniques employed depend on the physical properties of the product and the nature of the impurities present in the reaction mixture.
A common initial work-up procedure involves quenching the reaction mixture, often with water, followed by extraction of the product into a suitable organic solvent like ethyl acetate. jocpr.com The organic layer is then separated, dried over an anhydrous salt such as sodium sulfate (B86663) (Na₂SO₄), and concentrated under reduced pressure to yield the crude product. jocpr.com
For the purification of solid products, recrystallization is a widely used method. The crude solid is dissolved in a minimal amount of a hot solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Upon cooling, the purified product crystallizes out, leaving impurities dissolved in the mother liquor. Methanol is a commonly used solvent for the recrystallization of quinoline derivatives. jocpr.com
Column chromatography is a versatile and powerful technique for purifying both solid and liquid quinoline methanones. mdpi.comnih.gov The crude product is loaded onto a column packed with a stationary phase, typically silica gel. An eluent, which is a solvent or a mixture of solvents (e.g., petroleum ether and ethyl acetate), is then passed through the column. mdpi.com The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the eluent, allowing for the collection of the pure product in fractions. The progress of the separation is often monitored by Thin-Layer Chromatography (TLC). jocpr.com In some specific applications, such as the purification of heavy coal tar, catalytic polycondensation has been used to remove quinoline-insoluble particles, which can then be separated by filtration. mdpi.comresearchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Pentylphenyl Quinolin 3 Yl Methanone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and spatial relationships of atoms can be obtained.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of (4-Pentylphenyl)(quinolin-3-yl)methanone provides critical information regarding the number, environment, and coupling of protons in the molecule. The spectrum is characterized by distinct signals in both the aromatic and aliphatic regions.
The quinoline (B57606) moiety exhibits a set of characteristic downfield signals. The protons at positions 2 and 4 of the quinoline ring are expected to appear as distinct singlets or narrow doublets at highly deshielded chemical shifts, typically above 8.5 ppm, due to the electron-withdrawing effect of the adjacent nitrogen atom and the carbonyl group. Specifically, the proton at C2 is anticipated around δ 9.28 ppm and the proton at C4 around δ 8.52 ppm. The remaining protons of the quinoline ring (H5, H6, H7, H8) will produce a more complex multiplet pattern in the aromatic region, generally between δ 7.6 and 8.2 ppm.
The 4-pentylphenyl group gives rise to a characteristic AA'BB' system for the aromatic protons, appearing as two doublets around δ 7.80 and δ 7.30 ppm. The aliphatic pentyl chain protons will be observed in the upfield region of the spectrum. The terminal methyl group (CH₃) is expected as a triplet at approximately δ 0.90 ppm. The methylene (B1212753) (CH₂) groups of the pentyl chain will appear as multiplets between δ 1.3 and 2.7 ppm, with the methylene group adjacent to the aromatic ring being the most deshielded.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.28 | d | 1H | H-2 (Quinoline) |
| ~8.52 | d | 1H | H-4 (Quinoline) |
| ~8.18 | d | 1H | H-5 (Quinoline) |
| ~7.90 | d | 1H | H-8 (Quinoline) |
| ~7.85 | m | 1H | H-7 (Quinoline) |
| ~7.80 | d | 2H | H-2', H-6' (Phenyl) |
| ~7.64 | m | 1H | H-6 (Quinoline) |
| ~7.30 | d | 2H | H-3', H-5' (Phenyl) |
| ~2.68 | t | 2H | Ar-CH₂- |
| ~1.65 | m | 2H | Ar-CH₂-CH₂- |
| ~1.35 | m | 4H | -(CH₂)₂-CH₃ |
| ~0.90 | t | 3H | -CH₃ |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. The carbonyl carbon is the most deshielded, with a characteristic signal expected in the range of δ 194-196 ppm.
The carbon atoms of the quinoline ring will resonate in the aromatic region (δ 120-155 ppm). The quaternary carbons, particularly C-3 and the bridgehead carbons, can be identified by their lack of signal in a DEPT-135 experiment. The carbons bearing protons (C-2, C-4, C-5, C-6, C-7, C-8) will show signals with chemical shifts influenced by their position relative to the nitrogen atom and the carbonyl group.
The 4-pentylphenyl moiety will also show distinct signals. The ipso-carbon attached to the carbonyl group and the carbon bearing the pentyl group are expected around δ 135 ppm and δ 145 ppm, respectively. The other aromatic carbons will appear in the typical range of δ 128-132 ppm. The aliphatic carbons of the pentyl chain will have signals in the upfield region (δ 14-36 ppm).
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~195.0 | C=O |
| ~150.1 | C-2 (Quinoline) |
| ~149.5 | C-8a (Quinoline) |
| ~145.0 | C-4' (Phenyl) |
| ~138.7 | C-4 (Quinoline) |
| ~135.5 | C-1' (Phenyl) |
| ~131.8 | C-3 (Quinoline) |
| ~131.5 | C-2', C-6' (Phenyl) |
| ~129.5 | C-7 (Quinoline) |
| ~129.3 | C-5 (Quinoline) |
| ~129.0 | C-3', C-5' (Phenyl) |
| ~127.6 | C-4a (Quinoline) |
| ~126.5 | C-6 (Quinoline) |
| ~126.4 | C-8 (Quinoline) |
| ~35.8 | Ar-CH₂- |
| ~31.5 | Ar-CH₂-CH₂- |
| ~31.0 | -CH₂-CH₂-CH₃ |
| ~22.5 | -CH₂-CH₃ |
| ~14.0 | -CH₃ |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR experiments are invaluable for establishing the connectivity between protons and carbons, confirming the assignments made from 1D spectra.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For instance, correlations would be observed between the adjacent protons in the quinoline ring's benzene (B151609) moiety (H-5/H-6, H-6/H-7, H-7/H-8). In the pentyl chain, correlations would be seen between the adjacent methylene groups and between the terminal methyl and its adjacent methylene group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. rsc.org It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For example, the proton signal at ~9.28 ppm would show a cross-peak with the carbon signal at ~150.1 ppm, confirming their assignment to C-2/H-2 of the quinoline ring.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. rsc.orgresearchgate.net This is crucial for identifying quaternary carbons and piecing together the molecular fragments. Key HMBC correlations would include the protons of the 4-pentylphenyl ring (H-2'/H-6') to the carbonyl carbon, and the quinoline protons H-2 and H-4 to the carbonyl carbon, thus confirming the connection of the three main structural units.
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent feature would be the strong absorption band for the carbonyl (C=O) stretching vibration, anticipated in the region of 1660-1680 cm⁻¹. The exact position of this band is influenced by the electronic effects of the attached quinoline and phenyl rings.
Aromatic C-H stretching vibrations are expected to appear as a group of weak to medium bands above 3000 cm⁻¹. The aliphatic C-H stretching vibrations from the pentyl group will be observed as strong bands in the 2850-2960 cm⁻¹ region. The spectrum will also feature characteristic aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ range, which are typical for the quinoline and phenyl rings.
Table 3: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2955, ~2870 | Strong | Aliphatic C-H Stretch (CH₃) |
| ~2925, ~2855 | Strong | Aliphatic C-H Stretch (CH₂) |
| ~1670 | Strong | C=O Stretch (Ketone) |
| ~1600, ~1570, ~1480 | Medium-Strong | Aromatic C=C Stretch |
| ~1450 | Medium | CH₂ Bending |
| ~830 | Strong | C-H Out-of-plane Bending (para-disubstituted phenyl) |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to show a strong signal for the symmetric stretching of the aromatic rings. The C=C stretching vibrations of the quinoline and phenyl rings, which are strong in the Raman spectrum, would appear in the 1580-1620 cm⁻¹ region. The carbonyl stretch, while prominent in the IR, may be weaker in the Raman spectrum. The aliphatic C-H stretching and bending vibrations will also be present. A particularly useful feature in the Raman spectrum would be the "ring breathing" modes of the substituted benzene and quinoline rings, which provide structural information. nih.gov
Table 4: Predicted Raman Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Strong | Aromatic C-H Stretch |
| ~2930 | Strong | Aliphatic C-H Stretch |
| ~1665 | Weak-Medium | C=O Stretch (Ketone) |
| ~1610 | Very Strong | Aromatic C=C Stretch (Ring Breathing) |
| ~1380 | Medium | Aliphatic C-H Bending |
| ~1000 | Strong | Phenyl Ring Breathing (para-disubstituted) |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is an indispensable analytical tool in chemical analysis, providing vital information on the molecular weight and structural components of a compound.
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of a compound's elemental composition. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically within 0.001 Da). This precision allows for the calculation of a unique elemental formula, distinguishing it from other compounds that might have the same nominal mass.
For this compound (C₂₁H₂₁NO), HRMS would be used to verify its molecular formula by comparing the experimentally measured exact mass of the molecular ion [M+H]⁺ with the theoretically calculated mass. The calculated monoisotopic mass of the protonated molecule is 316.1696 Da. An experimental result in close agreement with this value would serve as definitive evidence of the compound's identity.
While specific HRMS data for this compound is not detailed in the surveyed literature, the general methodology is well-established for related 3-acylquinolines. mdpi.com Studies on similar structures often employ techniques like electrospray ionization (ESI) coupled with a high-resolution analyzer to obtain precise mass measurements, confirming the successful synthesis of the target molecule. mdpi.com
Table 1: Illustrative HRMS Data Presentation for this compound (Note: The following table is a template. Specific experimental data for the target compound was not available in the cited literature.)
| Parameter | Value |
| Compound Name | This compound |
| Molecular Formula | C₂₁H₂₁NO |
| Ionization Mode | ESI+ |
| Adduct | [M+H]⁺ |
| Calculated m/z | 316.1696 |
| Measured m/z | Data not available |
| Difference (ppm) | Data not available |
Electronic Spectroscopy for Electronic Transitions and Optical Behavior
Electronic spectroscopy probes the electronic structure of a molecule by measuring its interaction with ultraviolet and visible light. These techniques reveal information about conjugation, electronic transitions, and luminescent properties, which are particularly relevant for materials science applications like organic light-emitting diodes (OLEDs). researchgate.net
UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The resulting spectrum shows absorption bands corresponding to electronic transitions from the ground state to various excited states. For aromatic and conjugated systems like this compound, these transitions are typically π → π* and n → π* in nature. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the molecular structure, the extent of π-conjugation, and the solvent environment.
In related quinoline derivatives, the absorption spectra provide insight into the intramolecular charge transfer (ICT) character of the molecule. researchgate.net The quinoline moiety often acts as an electron-accepting unit, while the substituted phenyl ring can act as an electron-donating group. The nature of the substituent on the phenyl ring can modulate the electronic properties and thus the position of the absorption bands.
Photoluminescence (PL) spectroscopy investigates the light emitted by a substance after it has absorbed photons. This emission, commonly in the form of fluorescence or phosphorescence, occurs as the molecule relaxes from an excited electronic state back to the ground state. The emission spectrum provides information about the energy of the excited state, the fluorescence quantum yield (ΦF), and the excited-state lifetime (τ).
For quinoline-based compounds, fluorescence properties are of significant interest for their potential use as fluorescent probes and emitters in OLEDs. researchgate.netrsc.org The emission wavelength and quantum yield are highly dependent on the molecular structure and the surrounding environment. For instance, many push-pull type fluorescent molecules containing a quinoline ring exhibit solvatochromism, where the emission color changes with the polarity of the solvent. rsc.org This behavior is a hallmark of a twisted intramolecular charge transfer (TICT) state, where the molecule undergoes a conformational change in the excited state. While specific PL data for this compound is not available, analysis of related compounds suggests it would likely exhibit fluorescence, the characteristics of which would be influenced by the electron-donating pentyl group and the polarity of its environment.
Table 2: Illustrative Photophysical Data Presentation in Toluene (Note: The following table is a template. Specific experimental data for the target compound was not available in the cited literature.)
| Parameter | Value |
| Compound Name | This compound |
| Absorption λmax (nm) | Data not available |
| Molar Absorptivity ε (M⁻¹cm⁻¹) | Data not available |
| Emission λem (nm) | Data not available |
| Fluorescence Quantum Yield (ΦF) | Data not available |
| Excited-State Lifetime (τ, ns) | Data not available |
X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Analysis
Single-crystal X-ray diffraction (XRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. Furthermore, it elucidates the packing of molecules within the crystal lattice, including intermolecular interactions such as hydrogen bonds and π–π stacking. nih.gov
For this compound, an XRD analysis would reveal the dihedral angle between the quinoline ring system and the 4-pentylphenyl group, which is a critical parameter influencing the molecule's electronic properties. The planarity or twist of the molecule dictates the degree of conjugation and can have a profound effect on its photophysical behavior. nih.gov Analysis of crystal structures of similar heterocyclic ketones shows that intermolecular forces play a crucial role in defining the supramolecular architecture. nih.gov Although a crystal structure for the title compound is not available in the reviewed literature, the data obtained from such an analysis would be presented in a standardized crystallographic information file (CIF).
Table 3: Illustrative Crystal Data and Structure Refinement Table (Note: The following table is a template. Specific experimental data for the target compound was not available in the cited literature.)
| Parameter | Value |
| Compound Name | This compound |
| Empirical formula | C₂₁H₂₁NO |
| Formula weight | 315.40 |
| Temperature (K) | Data not available |
| Wavelength (Å) | Data not available |
| Crystal system | Data not available |
| Space group | Data not available |
| Unit cell dimensions | |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
Computational and Theoretical Investigations of 4 Pentylphenyl Quinolin 3 Yl Methanone
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
This section would focus on the fundamental electronic and geometric properties of the molecule in its ground state.
Density Functional Theory (DFT) Studies on Ground State Conformations and EnergeticsDensity Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems.nih.govnih.govFor (4-Pentylphenyl)(quinolin-3-yl)methanone, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), would be employed to determine its most stable three-dimensional shape (ground state conformation).nih.govrsc.org
Researchers would analyze the key geometric parameters, including:
Dihedral Angles: The twist angle between the quinoline (B57606) and the 4-pentylphenyl rings around the central carbonyl bridge. This angle is crucial for understanding the degree of electronic conjugation between the two aromatic systems.
Bond Lengths and Angles: Precise measurements of the C=O bond, the bonds connecting the rings to the ketone, and the conformation of the pentyl chain.
The study would identify various possible conformers and calculate their relative energies to pinpoint the most energetically favorable structure. This information is fundamental to understanding how the molecule interacts with its environment.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Optical Spectra Prediction
This section would explore how the molecule interacts with light. TD-DFT is the primary tool for studying electronically excited states. rsc.orgresearchgate.net By applying TD-DFT, researchers could predict the molecule's ultraviolet-visible (UV-Vis) absorption spectrum. researchgate.netrsc.org
Key data would include:
Maximum Absorption Wavelength (λmax): The specific wavelength of light the molecule absorbs most strongly.
Oscillator Strengths: The intensity of the electronic transitions.
Nature of Transitions: Identification of the orbitals involved in the electronic excitation, such as a transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.net
This data is essential for applications in materials science, such as in the design of organic light-emitting diodes (OLEDs) or other photophysical devices. researchgate.net
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory provides critical insights into chemical reactivity and electronic properties by examining the HOMO and LUMO. nih.gov
HOMO-LUMO Energy Gaps and Their Correlation with Chemical Reactivity and StabilityThe energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity.nih.gov
A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron.
A small HOMO-LUMO gap suggests the molecule is more reactive and can be more easily polarized. researchgate.net
A dedicated study would calculate the precise energy values (in electron volts, eV) for the HOMO, LUMO, and the resulting energy gap for this compound. This would allow for predictions about its behavior in chemical reactions.
Analysis of Electron Density Distributions and Charge Transfer CharacteristicsVisualizing the HOMO and LUMO provides a map of electron density.researchgate.netFor this compound, analysis would likely show:
HOMO: The location of the highest energy electrons, typically the region most susceptible to electrophilic attack. This might be localized on the electron-rich quinoline ring or the pentylphenyl group.
LUMO: The location of the lowest energy unoccupied space, representing the region most likely to accept an electron in a reaction (nucleophilic attack).
The spatial distribution of these orbitals would reveal the nature of electronic transitions. For instance, if the HOMO is located on the quinoline part and the LUMO on the pentylphenyl part, the electronic transition would have a significant charge-transfer character. researchgate.net This property is vital for understanding non-linear optical properties and the molecule's function in electronic devices.
While the computational tools to thoroughly investigate this compound are well-established, the specific scientific inquiry has not yet been published. Future research applying DFT, TD-DFT, and FMO analysis to this compound would be necessary to provide the concrete data required for a complete scientific profile, unlocking a deeper understanding of its properties and potential applications.
Molecular Electron Density Theory (MEDT) for Understanding Reaction Mechanisms
Molecular Electron Density Theory (MEDT) is a modern theoretical framework used to understand chemical reactivity. It posits that the evolution of electron density, rather than molecular orbital interactions, governs the course of a chemical reaction. To date, no specific MEDT studies have been published on the reaction mechanisms of "this compound."
However, MEDT has been successfully applied to understand the reactivity of other heterocyclic systems. These studies typically involve analyzing the conceptual DFT-based reactivity indices, such as the electrophilicity and nucleophilicity, which are derived from the electron density. For a molecule like this compound, an MEDT study would likely focus on the reactivity of the quinoline ring and the carbonyl group. The nitrogen atom in the quinoline ring and the oxygen atom of the carbonyl group would be expected to be the primary centers for electrophilic attack, while the aromatic rings would be susceptible to nucleophilic attack. Such an analysis would provide valuable insights into its potential reaction pathways and stability.
Computational Prediction and Validation of Spectroscopic Signatures (e.g., Vibrational Frequencies, NMR Chemical Shifts, UV-Vis Maxima)
Computational chemistry offers powerful tools for the prediction of spectroscopic properties, which can be used to identify and characterize molecules. These predictions are often validated by comparison with experimental data.
Vibrational Frequencies: Computational methods, particularly DFT, can be used to calculate the vibrational frequencies of a molecule. These theoretical frequencies correspond to the peaks observed in an infrared (IR) spectrum. For "this compound," a DFT calculation would likely predict characteristic vibrational modes for the C=O stretch of the ketone, the C-N and C=N stretching and bending modes of the quinoline ring, and the various C-H vibrations of the aromatic and pentyl groups. While specific data for this molecule is unavailable, studies on related quinoline derivatives have shown good agreement between calculated and experimental vibrational spectra.
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another important application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR shielding tensors, from which chemical shifts can be derived. tsijournals.com
For "this compound," theoretical calculations would predict the ¹H and ¹³C NMR chemical shifts. Experimental ¹H and ¹³C NMR data for a range of analogous (substituted-phenyl)(quinolin-3-yl)methanones have been reported. mdpi.com A comparison of these experimental values with computationally predicted shifts for the target molecule would be a critical step in validating the computational model. The table below presents a hypothetical comparison based on typical experimental values for similar compounds and expected computational accuracy.
| Atom | Experimental ¹³C NMR Shift (ppm) for Analogs | Hypothetical Calculated ¹³C NMR Shift (ppm) |
| C=O | 193-195 | 194.2 |
| Quinoline C2 | ~150 | 150.5 |
| Quinoline C4 | ~149 | 149.3 |
| Quinoline C8a | ~138 | 138.1 |
| Phenyl C1' | ~135 | 135.5 |
| Quinoline C3 | ~132 | 132.0 |
| Phenyl C4' | ~144 | 144.2 |
Note: The hypothetical calculated values are illustrative and would need to be determined by actual quantum chemical calculations.
UV-Vis Maxima: Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting the electronic absorption spectra (UV-Vis maxima) of molecules. rsc.org These calculations can provide information about the electronic transitions that give rise to the observed absorption bands.
For "this compound," TD-DFT calculations would likely reveal π-π* and n-π* transitions. The π-π* transitions, typically of higher energy, would be associated with the aromatic quinoline and phenyl rings. The n-π* transition, of lower energy, would involve the non-bonding electrons of the carbonyl oxygen. Studies on other quinoline derivatives have shown that TD-DFT can accurately predict their absorption spectra. researchgate.net A representative TD-DFT calculation for a quinoline ketone is shown in the table below.
| Transition | Calculated Wavelength (nm) | Oscillator Strength |
| n -> π | 350 | 0.02 |
| π -> π | 290 | 0.85 |
| π -> π* | 250 | 0.60 |
Note: This data is representative for a generic quinoline ketone and not specific to this compound.
Chemical Reactivity and Functionalization of the 4 Pentylphenyl Quinolin 3 Yl Methanone Scaffold
Reactions Involving the Quinoline (B57606) Heterocycle
Electrophilic and Nucleophilic Aromatic Substitution Patterns
Electrophilic Aromatic Substitution (EAS): The quinoline nucleus is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring system. ucalgary.ca This deactivation is significantly amplified by the C3-carbonyl group. Electrophilic attack, when forced under harsh conditions, preferentially occurs on the electron-richer carbocyclic (benzene) ring rather than the electron-deficient heterocyclic (pyridine) ring. ucalgary.camdpi.com Substitution is directed to the C5 and C8 positions, which are most remote from the deactivating influence of the nitrogen and the C3-substituent. datapdf.comnih.gov The stability of the resulting cationic intermediate (Wheland intermediate) favors attack at these positions. nih.gov
Nucleophilic Aromatic Substitution (SNA_r_): Conversely, the pyridine (B92270) ring of the quinoline scaffold is activated towards nucleophilic attack, particularly at the C2 and C4 positions, due to its inherent electron deficiency. ucalgary.caliv.ac.ukrsc.org The C3-carbonyl group further enhances this reactivity. Nucleophilic substitution on quinoline is more facile than on pyridine itself. ucalgary.ca In the context of (4-Pentylphenyl)(quinolin-3-yl)methanone, nucleophilic attack would be strongly favored at the C2 and C4 positions. Direct substitution of a hydride ion is difficult, but if a good leaving group were present at C2 or C4, its displacement by a nucleophile would be a viable transformation. liv.ac.ukrsc.org
Functionalization at Specific Positions (e.g., C2, C3, C4 of quinoline ring)
Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, have enabled the functionalization of quinoline at positions that are difficult to access through classical substitution reactions. pearson.comquimicaorganica.org
C2 Position: The C2 position is particularly susceptible to functionalization. One common strategy involves the initial formation of a quinoline N-oxide. The N-oxide acts as a directing group, facilitating metal-catalyzed C-H activation and subsequent coupling reactions selectively at the C2 position. pearson.comorgoreview.com Following the desired functionalization, the N-oxide can be removed via deoxygenation.
C3 Position: While the target molecule is already substituted at C3, further modifications are conceptually possible. For instance, synthetic strategies for preparing 3-functionalized quinolines often involve the cyclization of suitably substituted anilines or the deconstruction of other heterocyclic systems. themasterchemistry.comuci.edu
C4 Position: The C4 position is a prime site for nucleophilic attack. rsc.org Regioselective substitution at C4 is well-documented, especially when a leaving group like a halogen is present. researchgate.net In 2,4-dichloroquinazolines, a related heterocyclic system, nucleophilic attack occurs preferentially at the C4 position. researchgate.net This suggests that if the quinoline ring of the target molecule were appropriately pre-functionalized, selective modification at C4 would be feasible.
Reactivity of the Methanone (B1245722) Carbonyl Group
The ketone functionality is a versatile hub for a wide array of chemical transformations, primarily involving reactions with nucleophiles.
Nucleophilic Addition Reactions (e.g., Organometallic Reagents, Hydride Reductions)
The carbonyl carbon of the methanone group is electrophilic and readily undergoes addition reactions with various nucleophiles.
Hydride Reductions: The ketone can be reduced to a secondary alcohol, (4-Pentylphenyl)(quinolin-3-yl)methanol, using complex metal hydrides. organicmystery.com Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are standard reagents for this transformation. osti.gov LiAlH₄ is a much more powerful reducing agent than NaBH₄. osti.govnih.gov Care must be taken, as overly harsh conditions or specific catalysts could potentially lead to the reduction of the quinoline ring itself, typically yielding a 1,2,3,4-tetrahydroquinoline (B108954) derivative. studymind.co.uk
Organometallic Reagents: Reagents such as Grignard reagents (R-MgX) and organolithium compounds (R-Li) can add to the carbonyl group to form tertiary alcohols. This reaction provides a powerful method for creating new carbon-carbon bonds at the carbonyl carbon.
| Reaction Type | Reagent | Product Type | General Reaction |
|---|---|---|---|
| Hydride Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol | Ar-CO-Ar' + [H⁻] → Ar-CH(OH)-Ar' |
| Grignard Reaction | R-MgX, then H₃O⁺ | Tertiary Alcohol | Ar-CO-Ar' + R-MgX → Ar-C(OH)(R)-Ar' |
| Organolithium Addition | R-Li, then H₃O⁺ | Tertiary Alcohol | Ar-CO-Ar' + R-Li → Ar-C(OH)(R)-Ar' |
Condensation and Derivatization Reactions
The carbonyl group can react with nitrogen-based nucleophiles in condensation reactions, typically involving the loss of a water molecule to form a new carbon-nitrogen double bond. These reactions are often used for the derivatization of ketones.
Hydrazone Formation: Reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) yields the corresponding hydrazone. libretexts.org These derivatives are often crystalline solids with sharp melting points, historically used for identification purposes.
Schiff Base Formation: Condensation with primary amines (R-NH₂) forms imines, also known as Schiff bases.
Oxime Formation: Reaction with hydroxylamine (B1172632) (H₂NOH) produces an oxime.
| Nucleophile | Reagent Name | Product Class |
|---|---|---|
| H₂NNH₂ | Hydrazine | Hydrazone |
| R-NH₂ | Primary Amine | Imine (Schiff Base) |
| H₂NOH | Hydroxylamine | Oxime |
Chemical Transformations of the 4-Pentylphenyl Moiety
The 4-pentylphenyl group offers two main sites for chemical transformation: the aromatic ring itself and the pentyl side chain, particularly at the benzylic position (the carbon atom directly attached to the benzene ring).
Electrophilic Aromatic Substitution: The pentyl group is an alkyl group, which is an activating, ortho-, para-director for electrophilic aromatic substitution. uci.edu However, the powerful deactivating effect of the quinolin-3-yl-methanone substituent on the other side of the phenyl ring would make further electrophilic substitution on this ring very difficult. If a reaction were to occur, it would be directed to the positions ortho to the pentyl group (C3' and C5').
Side-Chain Oxidation: The benzylic C-H bonds of the pentyl group are susceptible to oxidation. orgoreview.comlibretexts.org Treatment with strong oxidizing agents, such as hot, alkaline potassium permanganate (B83412) (KMnO₄) or acidic potassium dichromate (K₂Cr₂O₇), can cleave the side chain, oxidizing the benzylic carbon to a carboxylic acid. quimicaorganica.orgorgoreview.com This would transform the 4-pentylphenyl moiety into a 4-carboxyphenyl group, yielding 4-(quinolin-3-ylcarbonyl)benzoic acid. This reaction requires the presence of at least one benzylic hydrogen, which the pentyl group has. quimicaorganica.orglibretexts.org
Side-Chain Halogenation: The benzylic position can undergo free-radical halogenation. orgoreview.com Using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxide) allows for the selective bromination of the benzylic carbon. ucalgary.capressbooks.pub This reaction proceeds via a resonance-stabilized benzylic radical, making this position significantly more reactive than other positions on the alkyl chain. orgoreview.compressbooks.pub The resulting benzylic halide is a versatile intermediate for further nucleophilic substitution reactions. themasterchemistry.com
| Reaction Type | Reagent/Conditions | Functional Group Formed | Position of Reaction |
|---|---|---|---|
| Oxidation | KMnO₄, heat | Carboxylic Acid (-COOH) | Benzylic Carbon |
| Halogenation | NBS, light/peroxide | Benzylic Bromide (-CHBr-) | Benzylic Carbon |
Alkane Functionalization Reactions
The n-pentyl group attached to the phenyl ring provides a site for functionalization through reactions characteristic of alkanes, particularly at the benzylic position. The benzylic carbon, being directly attached to the aromatic ring, is activated towards certain transformations due to the ability of the benzene ring to stabilize reactive intermediates such as radicals and carbocations. pearson.com
One of the most common reactions involving alkyl side chains on an aromatic ring is oxidation. libretexts.orgmsu.edu Under the influence of strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), the benzylic carbon of the pentyl group can be oxidized to a carboxylic acid. libretexts.org For this reaction to proceed, the benzylic carbon must possess at least one hydrogen atom, a condition that is met in the case of the pentyl group. libretexts.org This transformation would convert the 4-pentylphenyl moiety into a 4-carboxyphenyl group, significantly altering the electronic and physical properties of the molecule.
Another potential functionalization is benzylic halogenation. This reaction typically proceeds via a free radical mechanism and is initiated by heat or UV light in the presence of a halogenating agent like N-bromosuccinimide (NBS) or chlorine gas (Cl₂). pearson.com The stability of the intermediate benzylic radical makes this position particularly susceptible to halogenation over other positions along the alkyl chain. pearson.com
Below is a table summarizing potential alkane functionalization reactions for the this compound scaffold based on established reactivity of similar structures.
| Reaction Type | Reagents and Conditions | Potential Product | Reference |
| Benzylic Oxidation | 1. KMnO₄, OH⁻, heat2. H₃O⁺ | (4-Carboxyphenyl)(quinolin-3-yl)methanone | libretexts.org |
| Benzylic Bromination | N-Bromosuccinimide (NBS), Benzoyl peroxide (initiator), CCl₄, heat | (4-(1-Bromopentyl)phenyl)(quinolin-3-yl)methanone | pearson.com |
| Benzylic Chlorination | Cl₂, UV light or heat | (4-(1-Chloropentyl)phenyl)(quinolin-3-yl)methanone | pearson.com |
This table presents hypothetical reactions based on the known reactivity of benzylic positions.
Aromatic Ring Functionalization and Derivatization
The this compound scaffold possesses two distinct aromatic rings: the quinoline ring system and the 4-pentylphenyl ring. Both rings can undergo functionalization, but their reactivity is governed by different electronic factors.
The quinoline ring is an electron-deficient heteroaromatic system due to the electron-withdrawing nature of the nitrogen atom. nih.gov This generally deactivates the ring towards electrophilic aromatic substitution (EAS). researchgate.net When EAS does occur, it typically favors positions 5 and 8 on the benzene portion of the quinoline ring. researchgate.net Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.comleah4sci.com Conversely, the pyridine ring of the quinoline system is susceptible to nucleophilic aromatic substitution (NAS), with positions 2 and 4 being the most electrophilic and thus the most likely sites for nucleophilic attack. researchgate.netyoutube.comquora.com
The following table outlines potential aromatic functionalization reactions on both the quinoline and phenyl rings of the scaffold.
| Ring System | Reaction Type | Reagents and Conditions | Potential Product(s) | Reference |
| Quinoline Ring | Electrophilic Nitration | HNO₃, H₂SO₄ | (4-Pentylphenyl)(5-nitroquinolin-3-yl)methanone and (4-Pentylphenyl)(8-nitroquinolin-3-yl)methanone | researchgate.net |
| Quinoline Ring | Nucleophilic Amination (Chichibabin) | NaNH₂, liquid NH₃ | 2-Amino-(4-pentylphenyl)(quinolin-3-yl)methanone | researchgate.net |
| 4-Pentylphenyl Ring | Electrophilic Bromination | Br₂, FeBr₃ | (3-Bromo-4-pentylphenyl)(quinolin-3-yl)methanone | dalalinstitute.comlibretexts.org |
| 4-Pentylphenyl Ring | Friedel-Crafts Acylation | RCOCl, AlCl₃ | (3-Acyl-4-pentylphenyl)(quinolin-3-yl)methanone | masterorganicchemistry.com |
This table presents hypothetical reactions based on established principles of aromatic reactivity.
Heterocyclic Annulation and Ring Expansion/Contraction Reactions
The quinoline core of this compound can serve as a template for the construction of more complex, fused heterocyclic systems through annulation reactions. The ketone functional group at the 3-position is a key handle for such transformations, enabling reactions that can build new rings onto the quinoline scaffold. For instance, reactions with bifunctional nucleophiles could lead to the formation of new heterocyclic rings fused at the 2,3- or 3,4-positions of the quinoline. The synthesis of fused heterocyclic quinolones and 3-alkanonyl-4-hydroxy-2-quinolones highlights the versatility of the quinoline scaffold in generating diverse polycyclic structures. mdpi.comnih.gov There are also established methods for synthesizing fused tetracyclic quinoline derivatives. nih.gov
Ring expansion and contraction reactions represent another avenue for the structural modification of the quinoline system. Ring expansion of activated quinolines, for example, can lead to the formation of novel benzoazepine derivatives. rsc.org These reactions often involve the generation of a reactive intermediate that undergoes skeletal rearrangement. Conversely, ring contraction of quinoline derivatives, often proceeding through an initial ring expansion to a transient intermediate, can provide access to indole-based structures. researchgate.netjst.go.jp These transformations can be initiated photochemically or thermally and often require prior activation of the quinoline ring, for instance, through N-oxidation. researchgate.netjst.go.jpnih.gov
The table below summarizes potential heterocyclic annulation and rearrangement reactions involving the quinoline scaffold.
| Reaction Type | General Strategy/Reagents | Potential Outcome | Reference |
| Heterocyclic Annulation | Reaction of the ketone with a bifunctional reagent (e.g., hydrazine, hydroxylamine, etc.) | Formation of a new fused heterocyclic ring (e.g., pyrazoloquinoline, isoxazoloquinoline) | researchgate.net |
| Ring Expansion | Activation of quinoline (e.g., N-oxide formation) followed by reaction with a carbene source | Formation of a benzoazepine derivative | rsc.orgbeilstein-journals.org |
| Ring Contraction | Photochemical or thermal rearrangement of an activated quinoline derivative (e.g., N-oxide) | Formation of an indole (B1671886) derivative | researchgate.netjst.go.jp |
This table provides a conceptual overview of advanced synthetic transformations applicable to the quinoline core.
Coordination Chemistry and Metal Complexation of 4 Pentylphenyl Quinolin 3 Yl Methanone As a Ligand
Ligand Design Principles for Quinoline-Based Systems
The design of effective ligands is paramount in coordination chemistry, as the ligand's structure dictates the resulting metal complex's physicochemical properties, geometry, and reactivity. nih.gov For quinoline-based systems like (4-Pentylphenyl)(quinolin-3-yl)methanone, several key principles apply:
Donor Atoms and Chelation: The primary coordination sites are the quinoline (B57606) ring's nitrogen atom (a soft donor) and the carbonyl group's oxygen atom (a hard donor). This N,O-bidentate arrangement allows the ligand to form a stable five-membered chelate ring with a metal ion. The formation of such chelate rings is entropically favored and enhances the thermodynamic stability of the resulting complexes.
Electronic Effects: The electronic properties of the quinoline ring and the appended phenyl group can be fine-tuned. The electron-withdrawing nature of the quinoline ring can influence the electron density on the coordinating nitrogen atom. Substituents on the phenyl ring, such as the 4-pentyl group in the title compound, can modulate the electronic properties of the carbonyl oxygen. This alkyl group is generally considered electron-donating through induction, which can increase the basicity of the carbonyl oxygen, potentially strengthening the metal-oxygen bond.
Steric Influence: The steric bulk of the ligand plays a crucial role in determining the coordination number and geometry of the metal complex. The planar quinoline ring, combined with the relatively bulky 4-pentylphenyl group, can control the number of ligands that can fit around a metal center and influence the ultimate three-dimensional structure of the complex. researchgate.net This can lead to the formation of mononuclear or polynuclear species depending on the metal ion and reaction conditions. rsc.org
Structural Versatility: The quinoline scaffold is a "privileged structure" in medicinal chemistry and a versatile building block in materials science. nih.govnih.gov By modifying the substituents, ligands can be designed to impart specific properties to the metal complex, such as solubility, luminescence, or catalytic activity. The pentyl group, for instance, significantly increases lipophilicity, which can enhance solubility in nonpolar organic solvents.
Synthesis and Characterization of Metal Complexes with this compound and Related Ligands
The synthesis of metal complexes with quinoline-based ligands typically follows straightforward procedures involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.
Ligand Synthesis: The ligand this compound and its analogues can be synthesized via methods such as the formal [4+2] annulation of anthranils with enaminones, which provides a direct route to 3-acylquinolines. mdpi.com
Complex Synthesis: A general and widely adopted method for synthesizing metal complexes with such ligands involves dissolving the this compound ligand in a suitable solvent, such as ethanol (B145695) or methanol, and adding a solution of the desired metal salt (e.g., chlorides, acetates, or nitrates) in a 2:1 or 1:1 molar ratio (ligand:metal). rsc.orgjetir.org The reaction mixture is often heated under reflux for several hours to ensure complete reaction. jetir.org Upon cooling, the resulting metal complex typically precipitates and can be isolated by filtration, washed with the solvent, and dried.
An illustrative synthetic scheme is as follows: 2 L + MX₂ → [ML₂]X₂ or [ML₂X₂] (where L = this compound; M = Divalent metal ion like Co(II), Ni(II), Cu(II), Zn(II); X = Anion like Cl⁻, CH₃COO⁻)
Characterization: The newly synthesized complexes are characterized using a suite of analytical techniques:
Elemental Analysis: To confirm the empirical formula and the metal-to-ligand stoichiometry. rsc.orgbendola.com
Molar Conductance: To determine whether the complexes are electrolytic or non-electrolytic in nature, which helps in understanding if anions are part of the coordination sphere. bendola.com
Magnetic Susceptibility: For paramagnetic metal ions (e.g., Co(II), Ni(II), Cu(II)), this measurement helps in determining the geometry of the complex (e.g., octahedral vs. tetrahedral). jetir.org
Spectroscopic Methods (FT-IR, UV-Vis, NMR): These are used to confirm the coordination of the ligand to the metal ion, as detailed in section 6.4.
Structural Elucidation of Metal-Quinoline Methanone (B1245722) Complexes (e.g., X-ray Crystallography)
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of metal complexes, providing information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.
While a specific crystal structure for a complex of this compound is not available in the reviewed literature, the coordination modes of analogous quinoline-based ligands allow for a well-founded prediction of its structural behavior. For ligands containing a quinoline ring and another donor atom, coordination invariably involves the quinoline nitrogen. rsc.orgnih.gov In systems like 3-acetyl-4-hydroxy-quinolin-2-one, the carbonyl oxygen participates in chelation. researchgate.net
It is therefore anticipated that this compound would act as a bidentate N,O-donor ligand. The coordination would occur through the quinoline nitrogen and the carbonyl oxygen, forming a stable five-membered chelate ring. Depending on the metal ion's preferred coordination number and the steric constraints, various geometries are possible:
Tetrahedral or Square Planar: For a 1:2 metal-to-ligand ratio with a four-coordinate metal like Zn(II) or Ni(II), a tetrahedral or square planar geometry of the type [ML₂] would be expected.
Octahedral: For a 1:2 metal-to-ligand ratio with a six-coordinate metal like Co(II) or Ni(II), an octahedral geometry of the type [ML₂(X)₂] or [ML₂(S)₂] (where X is an anion and S is a solvent molecule) is likely. rsc.orgjetir.org
X-ray studies on related complexes also reveal the importance of non-covalent interactions, such as π-π stacking of the quinoline rings, in building supramolecular architectures in the solid state. rsc.org
| Metal Ion | Typical Stoichiometry (M:L) | Predicted Geometry | Key Structural Features | Reference Analogy |
|---|---|---|---|---|
| Cu(II) | 1:1 or 1:2 | Square Planar / Distorted Octahedral | Coordination via quinoline-N and carbonyl-O. Potential for Jahn-Teller distortion. | rsc.org |
| Ni(II) | 1:2 | Octahedral or Square Planar | Octahedral for six-coordinate, square planar for four-coordinate species. | jetir.orgbendola.com |
| Co(II) | 1:2 | Octahedral or Tetrahedral | Geometry dependent on ligand field strength and steric factors. | jetir.orgbendola.com |
| Zn(II) | 1:2 | Tetrahedral | Typically forms tetrahedral [ML₂] complexes due to d¹⁰ configuration. | researchgate.net |
Spectroscopic Probing of Metal-Ligand Interactions (e.g., FT-IR, UV-Vis, NMR)
Spectroscopic techniques are indispensable for confirming the binding of a ligand to a metal center and for probing the nature of the metal-ligand bond.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Comparing the FT-IR spectrum of the free ligand with that of its metal complexes provides direct evidence of coordination. For this compound complexes, the key diagnostic bands are the stretching vibrations of the carbonyl group (ν(C=O)) and the quinoline C=N bond (ν(C=N)).
The ν(C=O) band, expected around 1650-1700 cm⁻¹ in the free ligand, would shift to a lower frequency (a redshift) upon coordination to the metal ion. This shift is due to the donation of electron density from the carbonyl oxygen to the metal, which weakens the C=O double bond. jetir.org
The ν(C=N) band of the quinoline ring would likely shift to a higher or lower frequency upon coordination, indicating the involvement of the ring nitrogen in chelation. bendola.com
The appearance of new, low-frequency bands in the far-IR region (typically below 600 cm⁻¹) can be attributed to the formation of new ν(M-O) and ν(M-N) bonds, providing further confirmation of complexation. bendola.com
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry and electronic transitions. The spectra of the complexes would show bands corresponding to intra-ligand (π→π* and n→π*) transitions, which may be shifted compared to the free ligand, and new bands in the visible region corresponding to d-d transitions for transition metal ions with partially filled d-orbitals (e.g., Co(II), Ni(II), Cu(II)). The position and intensity of these d-d bands are characteristic of the coordination geometry (e.g., octahedral vs. tetrahedral). jetir.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy are powerful tools.
Upon coordination, the signals of the protons and carbons near the coordination sites (quinoline nitrogen and carbonyl group) would experience a significant downfield shift due to the deshielding effect caused by the donation of electron density to the metal center. mdpi.com
In particular, the quinoline protons ortho to the nitrogen (at the C2 and C4 positions) are expected to show the most pronounced downfield shifts, providing clear evidence of coordination at the nitrogen atom. acs.org
| Spectroscopic Technique | Key Parameter | Expected Value/Region (Free Ligand) | Expected Change Upon Complexation | Reference Analogy |
|---|---|---|---|---|
| FT-IR (cm⁻¹) | ν(C=O) | ~1660 | Shift to lower frequency (e.g., 1620-1640) | jetir.org |
| ν(C=N)quinoline | ~1590-1610 | Shift to higher or lower frequency | bendola.com | |
| UV-Vis (nm) | d-d transitions | N/A | Appearance of new, weak bands in the visible region for d-block metals | jetir.org |
| ¹H NMR (ppm) | Quinoline H-2, H-4 protons | ~9.3, ~8.5 | Significant downfield shift (Δδ > 0.5 ppm) | acs.org |
Theoretical Studies on Coordination Modes, Stability, and Electronic Structure of Complexes
Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the properties of metal complexes that can be difficult to ascertain experimentally. bendola.commdpi.com For complexes of this compound, DFT calculations can be employed to:
Optimize Geometry: Determine the most stable three-dimensional structure of the metal complexes, confirming the predicted coordination geometries (e.g., octahedral, tetrahedral) and the bidentate N,O-chelation mode. This allows for the calculation of theoretical bond lengths and angles, which can be compared with experimental X-ray diffraction data if available. bendola.comacs.org
Analyze Vibrational Frequencies: Calculate the theoretical vibrational spectra (FT-IR) of the ligand and its complexes. This aids in the assignment of experimental spectral bands, confirming that shifts in ν(C=O) and ν(C=N) are indeed due to coordination. bendola.commdpi.com
Probe Electronic Structure: The analysis of Frontier Molecular Orbitals (HOMO and LUMO) is particularly valuable. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of the complex's kinetic stability and chemical reactivity. nih.govresearchgate.net DFT can map the distribution of these orbitals, showing, for instance, that the HOMO might be localized on the metal d-orbitals while the LUMO is on the ligand's π* system, which is characteristic of metal-to-ligand charge transfer (MLCT) possibilities.
Evaluate Stability: The binding energy between the metal ion and the ligand(s) can be calculated to provide a quantitative measure of the complex's thermodynamic stability. Different potential coordination modes can be computationally modeled to determine the most energetically favorable arrangement. acs.org
These theoretical studies serve as a powerful complement to experimental data, providing a complete picture of the bonding, structure, and reactivity of these metal-quinoline complexes. bendola.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (4-Pentylphenyl)(quinolin-3-yl)methanone, and what purity levels can be achieved?
- Methodology : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example, quinoline derivatives often react with aromatic ketones/aldehydes in the presence of Lewis acids (e.g., AlCl₃) or metal-free catalysts. Purification typically involves column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate), achieving >95% purity .
- Key Considerations : Optimize stoichiometry of quinoline-3-carboxylic acid derivatives and 4-pentylphenyl precursors. Monitor reaction progress via TLC and confirm purity using HPLC.
Q. How is the compound characterized structurally, and what spectroscopic techniques are employed?
- Methodology :
- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.5 ppm) and aliphatic chains (δ 0.8–2.5 ppm). The quinoline nitrogen deshields adjacent protons .
- IR : Stretching vibrations for C=O (~1680 cm⁻¹) and C-N (~1250 cm⁻¹) confirm ketone and quinoline moieties .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 345.1832 for C₂₃H₂₅NO) .
Q. What initial biological screening assays are recommended for this compound?
- Methodology :
- Antimicrobial : Broth microdilution assays (CLSI guidelines) to determine MICs against S. aureus, E. coli, and P. aeruginosa (e.g., MIC = 32–128 µg/mL for related compounds) .
- Anticancer : MTT assays on cancer cell lines (HeLa, A549, MCF-7) with IC₅₀ calculations .
- Cytotoxicity : Compare with normal cell lines (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in synthesis?
- Methodology :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to balance reactivity and byproduct formation .
- Catalyst Optimization : Compare Lewis acids (e.g., FeCl₃ vs. ZnCl₂) or organocatalysts for greener synthesis .
- Temperature Gradients : Conduct reactions at 60–110°C to identify optimal kinetic conditions .
Q. How to address discrepancies in spectral data during structural elucidation?
- Methodology :
- Solvent Effects : Re-record NMR in deuterated DMSO vs. CDCl₃ to resolve signal splitting caused by hydrogen bonding .
- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, especially for overlapping aromatic signals .
- X-ray Crystallography : Resolve absolute configuration if crystalizable .
Q. What computational methods are used to predict biological targets and interactions?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like DNA topoisomerase II or bacterial enoyl-ACP reductase. Validate with free energy calculations (ΔG < -7 kcal/mol suggests strong binding) .
- QSAR Modeling : Corporate substituent effects (e.g., methoxy vs. pentyl groups) to predict bioactivity .
Q. How to design experiments to evaluate structure-activity relationships (SAR) for modifying the compound?
- Methodology :
- Substituent Variation : Synthesize analogs with halogens (Cl, F) or electron-donating groups (OCH₃) at the phenyl ring. Assess impact on logP (HPLC) and bioactivity .
- Pharmacophore Mapping : Identify critical moieties (e.g., quinoline core, ketone linker) using bioisosteric replacements .
Q. What pharmacokinetic parameters should be assessed in preclinical studies?
- Methodology :
- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
- Plasma Protein Binding : Ultrafiltration assays to measure free vs. bound fractions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
